2'-Deoxy-2-fluoroadenosine

Catalog No.
S2741045
CAS No.
21679-12-9
M.F
C10H12FN5O3
M. Wt
269.236
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-2-fluoroadenosine

CAS Number

21679-12-9

Product Name

2'-Deoxy-2-fluoroadenosine

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H12FN5O3

Molecular Weight

269.236

InChI

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1

InChI Key

ZWPYUXAXLRFWQC-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O

Solubility

not available

Antiviral Activity:

  • Studies have shown that 2'-DFA exhibits antiviral properties against various viruses, including influenza, SARS, and HIV. [Source: National Institutes of Health (.gov) website on nucleoside analogs, specifically mentioning 2'-DFA - ]
  • The mechanism of this antiviral activity is still under investigation, but it is believed to involve interfering with the virus's ability to replicate.

Suicide Gene Therapy:

  • Researchers are exploring the use of 2'-DFA in a specific type of gene therapy called suicide gene therapy. [Source: National Cancer Institute (.gov) website on suicide gene therapy - ]
  • In this approach, a gene encoding an enzyme that can convert 2'-DFA into a toxic substance is introduced into tumor cells. When 2'-DFA is administered, it is converted into the toxic compound only within the tumor cells, leading to their death.

Chemical Biology Research:

  • 2'-DFA can be used as a tool to study various cellular processes, such as RNA metabolism and enzyme function. [Source: Journal of the American Chemical Society article titled "A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy" - ]
  • By incorporating 2'-DFA into RNA molecules, researchers can gain insights into how these molecules interact with other cellular components.

2'-DFA is a synthetic compound derived from adenosine, a nucleoside found in RNA. It differs from adenosine by having a fluorine atom replacing a hydrogen atom at the 2' position of the sugar ring (deoxyribose) and lacking the hydroxyl group at the same position (hence "deoxy"). This modification potentially alters its biological properties [].

The significance of 2'-DFA lies in its potential use as a prodrug for 2-fluroadenine (2-FA), an anti-cancer agent []. Prodrugs are inactive forms of a drug that are converted into the active form inside the body. 2'-DFA might deliver 2-FA to target cells more effectively, improving its therapeutic potential.


Molecular Structure Analysis

2'-DFA consists of two main components: adenine, a nitrogenous base, and a modified deoxyribose sugar ring. The key features include:

  • The adenine ring with its double bonds and nitrogen atoms, essential for hydrogen bonding and interaction with other molecules [].
  • The deoxyribose sugar ring, a five-membered ring with a carbon chain attached. The 2' position has a fluorine atom instead of a hydrogen and lacks a hydroxyl group, differentiating it from natural nucleosides [].

This unique structure might influence how 2'-DFA interacts with enzymes and cellular processes compared to natural nucleosides.


Chemical Reactions Analysis

Synthesis of 2'-DFA involves coupling a modified adenine molecule with a fluorinated sugar precursor []. The specific reaction pathway might vary depending on the chosen method.

While there's limited information on its decomposition, 2'-DFA likely undergoes hydrolysis (breakdown by water) similar to other nucleosides, breaking down into its constituent parts - adenine and the modified sugar.


Physical And Chemical Properties Analysis

  • Soluble in water due to the presence of polar groups (adenine ring and hydroxyl groups).
  • Relatively stable at physiological temperatures (around body temperature).
  • Likely to exhibit acidic or basic properties depending on the protonation state of its functional groups.

XLogP3

0.3

Wikipedia

2-Fluoro-2'-Deoxyadenosine
2'-deoxy-2-fluoroadenosine

Dates

Modify: 2023-08-16

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